molecular formula C7H2Cl2FN B3034053 3,4-Dichloro-2-fluorobenzonitrile CAS No. 1349708-60-6

3,4-Dichloro-2-fluorobenzonitrile

Cat. No.: B3034053
CAS No.: 1349708-60-6
M. Wt: 190 g/mol
InChI Key: ZQUPFWQQQMEVTL-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and one fluorine atom

Scientific Research Applications

3,4-Dichloro-2-fluorobenzonitrile has several applications in scientific research:

Safety and Hazards

3,4-Dichloro-2-fluorobenzonitrile is considered a hazardous substance. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-2-fluorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent metabolic changes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound binds to specific sites on enzymes, preventing their normal function and thereby altering the biochemical pathways they regulate . This inhibition can lead to a cascade of molecular events, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of this compound can also result in toxic or adverse effects, including cellular damage and organ dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution within the cell can affect its activity and function, with certain cellular compartments being more susceptible to its effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and subsequent biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-fluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the use of 3,4-dichlorobenzonitrile as a starting material, which undergoes fluorination using potassium fluoride as the fluorinating agent . The reaction is usually carried out in an aprotic polar solvent under heating conditions to facilitate the substitution of chlorine with fluorine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogen exchange reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium fluoride, sodium methoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under heating conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 3,4-difluorobenzonitrile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination of substituents can influence the compound’s reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3,4-dichloro-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUPFWQQQMEVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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